
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide is a synthetic compound characterized by its unique chemical structure and potential applications across various scientific fields. The molecule is part of the amide class and features a pyrimidine ring substituted with ethylamino and methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide typically involves multiple steps:
Formation of the Pyrimidine Ring:
Starting with a suitable precursor, such as a nitrile or amidine compound, cyclization reactions are employed to form the pyrimidine core.
Methyl and ethylamino groups are introduced through alkylation and substitution reactions.
Coupling with the Amide Moiety:
The pyrimidine derivative is then coupled with an appropriate amine to form the amide linkage.
This step often involves the use of coupling reagents like carbodiimides under mild conditions to ensure high yields.
Industrial Production Methods: For industrial-scale production, the synthesis involves optimized reaction conditions to maximize yield and purity. Key steps include:
Large-scale cyclization reactors for the pyrimidine formation.
Continuous flow reactors for amide coupling to enhance efficiency and consistency.
Rigorous purification processes, such as chromatography and crystallization, to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation:
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide can undergo oxidation at the ethylamino and methyl groups, forming hydroxylated or ketone derivatives.
Reduction:
The compound can be reduced to amine derivatives under hydrogenation conditions, using catalysts such as palladium on carbon.
Substitution:
Nucleophilic substitution can occur at the pyrimidine ring, allowing for modifications at the 4- and 6-positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or meta-chloroperbenzoic acid under mild conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products Formed:
Hydroxylated derivatives from oxidation.
Reduced amine derivatives.
Substituted pyrimidine derivatives from nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Used as an intermediate in organic synthesis, enabling the formation of complex molecules.
Biology:
Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine:
Industry:
Utilized in the synthesis of specialty chemicals, including agrochemicals and dyes.
Wirkmechanismus
The exact mechanism of action for N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide varies depending on its application. In biological systems, it may:
Interact with enzyme active sites, inhibiting or modulating their activity.
Bind to nucleic acids, affecting gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
2-methyl-N-(2-(4-pyrimidinyl)ethyl)-3-butylamide.
Ethyl-N-(2-methyl-6-(ethylamino)pyrimidin-4-yl)butanamide.
Uniqueness:
The presence of both ethylamino and methyl substitutions on the pyrimidine ring sets it apart from other amide derivatives.
Its structural features confer unique reactivity and interaction profiles, making it distinct in its application potential.
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide is a multifaceted compound with significant scientific and industrial relevance. Its synthesis, reactivity, and applications underline its importance in advancing various fields of research and development.
Eigenschaften
IUPAC Name |
N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N5O/c1-5-15-12-9-13(19-11(4)18-12)16-6-7-17-14(20)8-10(2)3/h9-10H,5-8H2,1-4H3,(H,17,20)(H2,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIIDYCPQRFNLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)C)NCCNC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

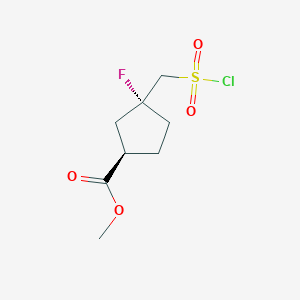
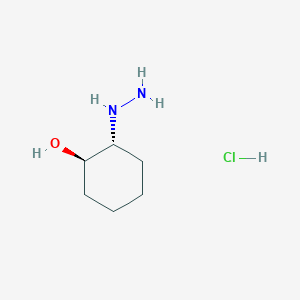
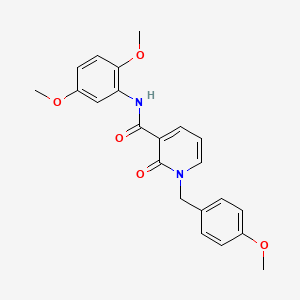

![N-(4-fluorobenzyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2834688.png)
![N-Benzyl-7-chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2834689.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2834691.png)
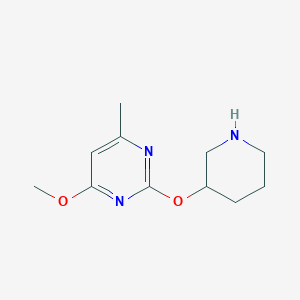
![3-[3-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2834693.png)
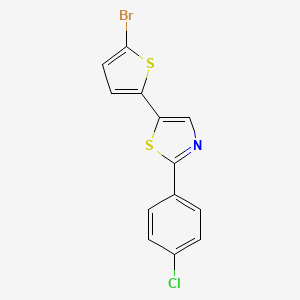
![N-(2,5-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2834698.png)

![4-(4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzamide](/img/structure/B2834704.png)
